molecular formula C17H19ClN4O2 B2863316 4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine CAS No. 946225-54-3

4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine

Cat. No.: B2863316
CAS No.: 946225-54-3
M. Wt: 346.82
InChI Key: ORBVLIZSKBISDC-UHFFFAOYSA-N
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Description

4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxy-methylpyrimidinyl group, and a piperazinyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone . The reaction conditions often require a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy-methylpyrimidinyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-3-5-14(18)6-4-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBVLIZSKBISDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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